molecular formula C10H11F2NO2 B12306858 2-Amino-4-(2,5-difluorophenyl)butanoic acid

2-Amino-4-(2,5-difluorophenyl)butanoic acid

Cat. No.: B12306858
M. Wt: 215.20 g/mol
InChI Key: XEHBWDCZWQCJRP-UHFFFAOYSA-N
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Description

2-Amino-4-(2,5-difluorophenyl)butanoic acid is an organic compound with the molecular formula C10H12F2NO2 It is a derivative of butanoic acid, featuring an amino group at the second position and a difluorophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,5-difluorophenyl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

For industrial production, the method must be scalable and cost-effective. One such method involves the preparation of BOC-protected amino acids, which can be deprotected under acidic conditions to yield the desired product. This method is advantageous due to its high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,5-difluorophenyl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Amino-4-(2,5-difluorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,5-difluorophenyl)butanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site and preventing substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2,4-difluorophenyl)butanoic acid
  • 2-Amino-4-(2,5-dichlorophenyl)butanoic acid
  • 2-Amino-4-(2,5-dimethylphenyl)butanoic acid

Uniqueness

2-Amino-4-(2,5-difluorophenyl)butanoic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and increase its lipophilicity, making it more effective in certain applications .

Properties

IUPAC Name

2-amino-4-(2,5-difluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c11-7-2-3-8(12)6(5-7)1-4-9(13)10(14)15/h2-3,5,9H,1,4,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHBWDCZWQCJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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